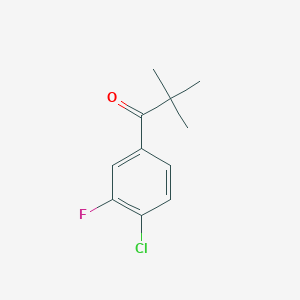

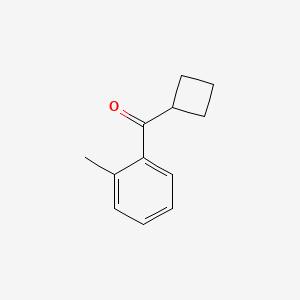

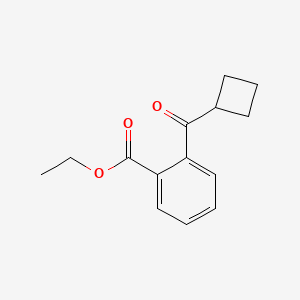

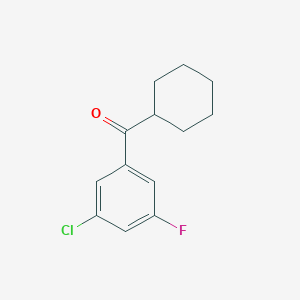

3-Chloro-5-fluorophenyl cyclohexyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluoro ketones can involve different strategies, such as the use of chiral fluoro ketones for catalytic asymmetric epoxidation of alkenes with Oxone, as described in the preparation of tropinone-based and biphenyl-based ketones . Additionally, the synthesis of trifluoromethyl cyclohexyl and aryl compounds via stepwise Robinson annulation is another method, starting from commercially available pentafluoropropiophenone . These methods could potentially be adapted for the synthesis of "3-Chloro-5-fluorophenyl cyclohexyl ketone" by incorporating the appropriate chloro and fluoro substituents at the desired positions on the phenyl ring.

Molecular Structure Analysis

The molecular structure of ketones can be influenced by the presence of substituents, as seen in the study of rotational isomers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, where fluoro and chloro substituents affect the barriers to isomerization and the relative stabilities of the isomeric ketones . This suggests that the chloro and fluoro groups in "3-Chloro-5-fluorophenyl cyclohexyl ketone" would also impact its molecular conformation and stability.

Chemical Reactions Analysis

Ketones can undergo various chemical reactions, such as mixed aldol condensation with chloral in the presence of sodium acetate , or reactions with Lawesson's Reagent to form spiro compounds, enethiols, and thioketones . These reactions highlight the reactivity of the carbonyl group in ketones, which could be relevant for "3-Chloro-5-fluorophenyl cyclohexyl ketone" when considering its potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones can be quite diverse. For instance, the presence of fluorine atoms can lead to the formation of stable rotamers and influence the compound's reactivity and physical properties, as seen in the formation of isomeric ketones by cyclization of rotameric butanoyl chlorides . Additionally, the synthesis of cyclic hyperbranched poly(ether ketone)s derived from bis(fluorobenzoyl)phenol indicates that the introduction of fluorine atoms can affect polymerization reactions and the resulting polymer properties . These insights could be extrapolated to predict the properties of "3-Chloro-5-fluorophenyl cyclohexyl ketone," which may exhibit unique characteristics due to the presence of both chloro and fluoro substituents.

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of 1-Arylpiperidin-4-ols : 3-Chloro-5-fluorophenyl cyclohexyl ketone has been used in the synthesis of various 1-arylpiperidin-4-ols, demonstrating its utility in organic synthesis (Reese & Thompson, 1988).

Heck Reaction : This ketone reacts with aryl iodides in a Heck reaction catalyzed by Pd(OAc)2, leading to the formation of Z-3-fluorobenzalacetones, indicating its reactivity in carbon-carbon bond-forming reactions (Patrick, Agboka, & Gorrell, 2008).

Formation of Isomeric Ketones : The ketone has been used in the study of isomerization and cyclization of acid chlorides, providing insights into the reactivities of stable rotamers (Ōki, Tanuma, Tanaka, & Yamamoto, 1988).

Photoinitiators for Polymerization : Ketone derivatives, including variants of 3-Chloro-5-fluorophenyl cyclohexyl ketone, have been used as photoinitiators for both radical and cationic photopolymerizations, indicating their utility in materials science and 3D printing applications (Xu et al., 2020).

Trifluoromethyl Cyclohexyl and Aryl Compounds Synthesis : The ketone has been involved in the synthesis of various fluorinated cyclohexane and aromatic derivatives, showcasing its versatility in organic synthesis (Massicot et al., 2011).

Molecular Imaging and Detection

Molecular Imaging of Redox Metabolism : A fluorogenic substrate based on this ketone has been developed for 3alpha-hydroxysteroid dehydrogenases, providing a tool for redox imaging and understanding metabolic processes (Yee, Balšánek, & Sames, 2004).

Selective Detection of Cyclic Ketones : Thin films comprising this ketone have been used for the selective detection of cyclic ketones, such as cyclohexanone, in vapor phase, demonstrating its potential in sensory applications (Cox, Müller, & Swager, 2011).

Safety And Hazards

This compound should be handled with care. It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be stored away from clothing and combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

特性

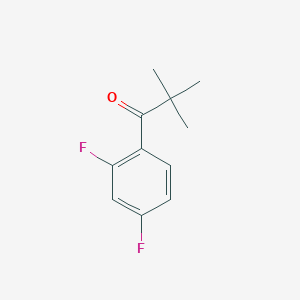

IUPAC Name |

(3-chloro-5-fluorophenyl)-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNNQZATDOBFDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642605 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluorophenyl cyclohexyl ketone | |

CAS RN |

898769-36-3 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。